4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile
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Overview
Description
4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile is a heterocyclic compound with a complex structure. Let’s break it down:
Preparation Methods
Several synthetic pathways lead to this compound:
Diazo-Coupling: One approach involves diazo-coupling reactions, where a diazonium salt reacts with an appropriate nucleophile to form the desired product.
Knoevenagel Condensation: Another method is the Knoevenagel condensation, which combines an aldehyde or ketone with a malononitrile derivative to yield the target compound.
Biginelli Reaction: The Biginelli reaction, involving a multicomponent condensation, can also be employed.
Microwave Irradiation: Modern techniques like microwave irradiation have been used to accelerate the synthesis of benzothiazole derivatives.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and transition metal catalysts play crucial roles.
Major Products: Depending on the reaction conditions, different products may form, such as substituted benzothiazoles or related derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitubercular, or anticancer agent.
Biological Studies: Its effects on cellular processes, enzyme inhibition, and protein interactions are investigated.
Industrial Applications: It may find use in materials science, such as organic electronics or dyes.
Mechanism of Action
Target: The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) within cells.
Pathways: Understanding its mechanism involves studying signaling pathways, metabolic processes, and protein binding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzothiazole derivatives.
Similar Compounds: Explore related compounds like 2-mercapto benzothiazole and 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol.
Properties
Molecular Formula |
C22H15N3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H15N3S/c1-15-2-11-20-21(12-15)26-22(25-20)18-7-9-19(10-8-18)24-14-17-5-3-16(13-23)4-6-17/h2-12,14H,1H3 |
InChI Key |
AJAVNWNELXTIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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